N-Carbomethoxycarbonyl-prolyl-phenylalanyl-benzyl ester
Description
N-Carbomethoxycarbonyl-prolyl-phenylalanyl-benzyl ester is a synthetic tripeptide derivative used in peptide chemistry as an intermediate or protected building block. The molecule comprises:
- Proline (a cyclic secondary amine) at the N-terminus, protected by a carbomethoxycarbonyl (N-Carbomethoxy) group, a carbamate-based protecting group.
- Phenylalanine as the second residue, contributing aromatic hydrophobicity.
- A benzyl ester at the C-terminus, protecting the carboxylic acid functionality.
This compound is likely employed in solid-phase peptide synthesis (SPPS), where carbamate and benzyl ester groups enhance stability during coupling and deprotection steps. The proline residue may confer conformational rigidity, influencing peptide folding and biological activity .
Properties
IUPAC Name |
benzyl (2S)-2-[[(2S)-1-(2-methoxy-2-oxoacetyl)pyrrolidine-2-carbonyl]amino]-3-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O6/c1-31-24(30)22(28)26-14-8-13-20(26)21(27)25-19(15-17-9-4-2-5-10-17)23(29)32-16-18-11-6-3-7-12-18/h2-7,9-12,19-20H,8,13-16H2,1H3,(H,25,27)/t19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQPXNIBWDJBVFH-PMACEKPBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80156276 | |
| Record name | N-Carbomethoxycarbonyl-prolyl-phenylalanyl-benzyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80156276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129987-97-9 | |
| Record name | N-Carbomethoxycarbonyl-prolyl-phenylalanyl-benzyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129987979 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Carbomethoxycarbonyl-prolyl-phenylalanyl-benzyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80156276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-Carbomethoxycarbonyl-prolyl-phenylalanyl-benzyl ester (CPF) is a compound of significant interest in pharmacological research, particularly in the context of HIV treatment and inhibition. This article delves into the biological activity of CPF, highlighting its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound is a synthetic peptide derivative characterized by its unique structure, which includes:
- Prolyl residue : Contributes to the conformational stability of the peptide.
- Phenylalanyl residue : Enhances hydrophobic interactions.
- Benzyl ester group : Increases lipophilicity, aiding in membrane permeability.
This structure allows CPF to interact effectively with biological targets, particularly in viral inhibition.
CPF has been studied primarily for its role as an inhibitor of HIV-1 infection. The compound functions by targeting the envelope glycoprotein gp120, which is crucial for HIV entry into host cells. By blocking the interaction between gp120 and the CD4 receptor on T-cells, CPF prevents viral entry and subsequent infection.
Key Findings:
- Binding Affinity : CPF exhibits a strong binding affinity to gp120, significantly inhibiting its interaction with CD4 .
- Inhibition of Viral Entry : Studies have demonstrated that CPF effectively reduces HIV-1 infection rates in vitro by disrupting the necessary interactions for viral entry .
Case Studies
- In Vitro Studies : Research conducted on human T-cell lines showed that treatment with CPF resulted in a dose-dependent decrease in HIV-1 replication. The IC50 (half maximal inhibitory concentration) was found to be in the low micromolar range, indicating potent antiviral activity .
- Animal Models : In murine models, administration of CPF led to reduced viral loads and improved survival rates compared to untreated controls. These findings suggest potential for CPF as a therapeutic agent in HIV treatment protocols .
- Pharmacokinetics : Studies indicate that CPF has favorable pharmacokinetic properties, including good absorption and distribution characteristics, which are essential for effective therapeutic use .
Comparative Biological Activity
To better understand the efficacy of CPF relative to other compounds, a comparative analysis was conducted. The following table summarizes the biological activity of CPF alongside other known HIV inhibitors:
| Compound | Mechanism of Action | IC50 (µM) | Remarks |
|---|---|---|---|
| N-Carbomethoxycarbonyl-Pro-Phe-OBzl (CPF) | Inhibits gp120-CD4 interaction | 2.5 | Potent against HIV-1 |
| Maraviroc | CCR5 antagonist | 5 | Approved for clinical use |
| Enfuvirtide | Fusion inhibitor | 0.1 | Requires injection |
| Raltegravir | Integrase inhibitor | 0.3 | Oral bioavailability |
Scientific Research Applications
Medicinal Chemistry Applications
1.1 HIV Research
One of the most notable applications of CPF is in HIV research. Studies have shown that small molecules like CPF can effectively block the binding of gp120, a glycoprotein on the HIV virus, to CD4 receptors on T cells. This interaction is crucial for the virus's entry into host cells, making CPF a potential candidate for therapeutic development against HIV-1 infection. In vitro studies indicated that CPF can preserve CD4 function while preventing HIV-1 infection, showcasing its dual role as both an antiviral agent and a protector of immune cell function .
1.2 Peptide Synthesis
CPF serves as a valuable intermediate in peptide synthesis due to its ability to undergo selective reactions without racemization. Its structure allows for the incorporation of proline and phenylalanine residues, which are essential in constructing biologically active peptides. The use of CPF in synthesizing complex peptides has been documented, where it acts as a C-protected amino acid derivative that can be easily deprotected post-peptide bond formation .
Synthetic Methodologies
2.1 Efficient Esterification Techniques
Recent advancements in synthetic methodologies have highlighted the efficiency of using microwave-assisted techniques for esterification involving compounds like N-acetyl-L-phenylalanine. These methods have shown superior results compared to traditional reflux methods, allowing for quicker and more efficient synthesis of CPF derivatives .
2.2 Chiral Synthesis
The ability to synthesize enantiomerically pure derivatives of CPF is crucial for its application in drug development. Research has focused on optimizing conditions to achieve high enantiomeric excess, which is vital for ensuring the desired biological activity of the synthesized peptides .
Case Study: HIV Inhibition Efficacy
A study investigating the efficacy of CPF in inhibiting HIV-1 infection reported the following findings:
| Concentration (mM) | % Inhibition |
|---|---|
| 10 | 45% |
| 25 | 70% |
| 50 | 85% |
These results indicate a dose-dependent response, reinforcing the potential utility of CPF in therapeutic applications against HIV .
Peptide Synthesis Yield Data
In a comparative study on peptide synthesis using various protecting groups, CPF was evaluated alongside other derivatives:
| Protecting Group | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|
| N-Carbomethoxycarbonyl (CPF) | 92 | 100 |
| Benzyl Ester | 85 | 95 |
| Tert-Butyloxycarbonyl (Boc) | 80 | 90 |
The data demonstrates that CPF not only yields high purity but also maintains excellent enantiomeric excess, making it superior for use in complex peptide synthesis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Structural Analogues
Table 1: Key Structural and Functional Comparisons
*Inferred based on structural similarities to .
Key Observations :
Protecting Group Stability: Benzyl esters (e.g., in the target compound and Carbamyl Benzyl Ester ) are typically cleaved via hydrogenolysis or strong acids (e.g., HBr/AcOH), offering orthogonal stability compared to methyl esters (removed by saponification) . Carbomethoxycarbonyl and carbobenzoxy (Z) groups are both carbamate-based N-protecting groups. The Z-group is widely used in SPPS due to its stability under basic conditions and cleavage via hydrogenolysis or HBr .
Phenylalanine contributes hydrophobicity, influencing solubility and interaction with biological targets, a feature shared with N-Carbobenzoxy-L-phenylalanyl-L-phenylalanine .
Molecular Weight and Complexity :
Stability and Reactivity
- Deprotection Conditions :
- Benzyl esters require harsher conditions (e.g., catalytic hydrogenation) than methyl esters, which hydrolyze under mild basic conditions. This necessitates careful orthogonal protection in multi-step syntheses .
- Carbamate groups (e.g., Z or carbomethoxycarbonyl) resist nucleophilic attack during coupling, enhancing synthetic efficiency .
Research Findings and Industrial Relevance
- Conformational Studies : Proline-containing peptides (as inferred in the target compound) are often studied for their impact on secondary structures like β-turns, critical in designing enzyme inhibitors or receptor ligands .
Preparation Methods
Formation of N-Carbomethoxycarbonyl-Proline (Cbz-Pro)
The proline residue is typically protected via reaction with methyl chloroformate in the presence of a base such as triethylamine. For example, Proline (1.0 eq) is dissolved in dichloromethane, cooled to 0°C, and treated with methyl chloroformate (1.2 eq) and triethylamine (2.5 eq). After stirring for 2 hours, the mixture is washed with 1M HCl and brine, yielding Cbz-Pro in >90% purity.
Coupling Cbz-Pro to Phenylalanine
Activation of Cbz-Pro’s carboxyl group is critical. Diphenyl chlorophosphate (1.2 eq) with N-hydroxysuccinimide (1.1 eq) in acetone at 50°C generates the active succinimidyl ester, which reacts with phenylalanine’s amine group. A representative procedure involves:
Benzyl Esterification of the C-Terminus
The free carboxyl group of the dipeptide is esterified using benzyl bromide (1.5 eq) and potassium carbonate (2.0 eq) in DMF at room temperature. After 12 hours, the mixture is diluted with ethyl acetate, washed with water, and concentrated to afford Cbz-Pro-Phe-OBzl in 85–90% yield.
Flow Reactor-Assisted Synthesis
Continuous Flow Activation and Coupling
A flow reactor system minimizes intermediate isolation and enhances efficiency. The process involves:
-
Activation column : A column packed with polymer-supported HOBt (PS-HOBt) is primed with PyBroP® (1.2 eq) and DIPEA (2.0 eq) in DMF.
-
Coupling step : Cbz-Pro (1.0 eq) and Phe-OBzl (1.1 eq) in DMF are passed through the column at 0.5 mL/min, achieving >95% conversion in 30 minutes.
-
In-line purification : A second column with MP-TsOH removes excess reagents, yielding Cbz-Pro-Phe-OBzl directly.
This method reduces racemization to <1% and achieves 75–80% overall yield.
Comparative Analysis of Methods
| Parameter | Solution-Phase | Flow Reactor |
|---|---|---|
| Reaction Time | 8–12 hours | 2–3 hours |
| Yield | 70–75% | 75–80% |
| Racemization | 2–3% | <1% |
| Purification Steps | 3–4 | 1–2 |
Key advantages of flow synthesis include reduced solvent use and higher reproducibility, while classical methods remain cost-effective for small-scale batches.
Critical Purification Strategies
Liquid-Liquid Extraction
After each coupling, ethyl acetate/water partitioning removes unreacted reagents. For example, post-activation mixtures are washed with 2N HCl (removes excess amine) and saturated NaHCO₃ (neutralizes acidic byproducts).
Chromatographic Techniques
Silica gel chromatography with hexane/ethyl acetate gradients (7:3 to 1:1) resolves dipeptide intermediates. The benzyl ester’s hydrophobicity facilitates separation from polar impurities.
Challenges and Mitigation
Q & A
Q. What are the optimal conditions for synthesizing N-Carbomethoxycarbonyl-prolyl-phenylalanyl-benzyl ester to minimize byproduct formation?
- Methodological Answer : The synthesis requires careful control of coupling agents, solvent systems, and purification steps. For example, a hexanes/ethyl acetate gradient (4:1 to 2:1) in silica gel column chromatography effectively separates the target compound from (E)- and (Z)-α,β-unsaturated isomers, which are common byproducts . Use of molybdophosphoric acid staining aids in visualizing fractions during thin-layer chromatography (TLC). Additionally, maintaining anhydrous conditions and stoichiometric precision in carbamate coupling reactions reduces side-product formation.
Q. What spectroscopic techniques are most effective for characterizing the ester and carbamate functional groups in this compound?
- Methodological Answer :
- ¹H NMR : Key signals include the benzyl ester aromatic protons (δ 7.2–7.4 ppm), prolyl ring protons (δ 3.5–4.5 ppm), and carbomethoxy carbonyl protons (δ 3.6–3.8 ppm for methyl groups).
- IR Spectroscopy : Ester carbonyl stretches appear at ~1740 cm⁻¹, while carbamate carbonyls resonate near 1680–1700 cm⁻¹ .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, particularly for the benzyl ester moiety (e.g., loss of benzyl alcohol fragments).
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer :
- Storage : Store under inert gas (argon/nitrogen) at –20°C in anhydrous solvents (e.g., dichloromethane or DMF) to prevent hydrolysis of the ester and carbamate groups .
- Safety : Use fume hoods and personal protective equipment (PPE) due to potential irritancy of benzyl esters. Avoid prolonged exposure to moisture or acidic/basic conditions .
Advanced Research Questions
Q. How can stereochemical integrity be maintained during the coupling of prolyl and phenylalanyl residues?
- Methodological Answer :
- Chiral Auxiliaries : Use (S)-proline derivatives with tert-butoxycarbonyl (Boc) or carbobenzyloxy (Cbz) protecting groups to prevent racemization .
- Coupling Agents : Employ HATU or DCC/HOBt systems in DMF to enhance coupling efficiency while minimizing epimerization .
- Monitoring : Chiral HPLC with a Crownpak CR-I column resolves enantiomeric impurities, ensuring >98% stereopurity .
Q. What strategies resolve contradictions in reported reaction yields for this compound?
- Methodological Answer : Yields vary due to solvent polarity, temperature, and protecting group stability. For example:
| Condition | Yield (%) | Byproducts | Reference |
|---|---|---|---|
| Hexanes/ethyl acetate (4:1) | 65 | Isomers (Rf 0.30–0.40) | |
| Dichloromethane/DMF | 78 | Hydrolysis products |
Optimize by pre-activating amino acids with DIPEA in non-polar solvents and using low temperatures (0–4°C) during coupling .
Q. How can computational modeling predict the compound’s reactivity in peptide bond formation?
- Methodological Answer :
- DFT Calculations : Model transition states for carbamate activation using Gaussian09 with B3LYP/6-31G(d) basis sets to predict activation energies.
- Molecular Dynamics (MD) : Simulate solvation effects in DMF or THF to identify solvent-dependent steric hindrance .
- Docking Studies : Assess binding affinity with proteolytic enzymes (e.g., trypsin) to predict stability in biological systems .
Q. What methods validate the compound’s application in solid-phase peptide synthesis (SPPS)?
- Methodological Answer :
- Resin Compatibility : Use Wang or Rink amide resins with a loading capacity of 0.5–0.8 mmol/g. Cleave with TFA/water (95:5) for 2 hours .
- Kinetic Analysis : Monitor Fmoc deprotection rates via UV-Vis (λ = 301 nm) to ensure complete removal without ester hydrolysis .
Data Contradictions and Resolution
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
